Pseudosemiglabrin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75444-25-6 |
|---|---|
Molecular Formula |
C23H20O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[(12R,15R,16S)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate |
InChI |
InChI=1S/C23H20O6/c1-12(24)26-21-19-18-16(28-22(19)29-23(21,2)3)10-9-14-15(25)11-17(27-20(14)18)13-7-5-4-6-8-13/h4-11,19,21-22H,1-3H3/t19-,21+,22+/m0/s1 |
InChI Key |
XTIQPKJOGKMOSY-KSEOMHKRSA-N |
SMILES |
CC(=O)OC1C2C(OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2[C@H](OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C |
Canonical SMILES |
CC(=O)OC1C2C(OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C |
Other CAS No. |
75444-25-6 |
Synonyms |
pseudosemiglabrin pseudosemiglabrin, (7aalpha,10alpha,10aalpha)-(-)-isomer semiglabrin |
Origin of Product |
United States |
Advanced Methodologies for the Isolation and Purification of Pseudosemiglabrin
Strategic Extraction Techniques from Botanical Sources
Ethanol (B145695), particularly in high concentrations (e.g., 95%), is a frequently utilized solvent for extracting Pseudosemiglabrin and other flavonoids from Tephrosia purpurea. mdpi.comjcimjournal.com The process often involves maceration of the air-dried and powdered plant material at room temperature until exhaustion, followed by solvent distillation under reduced pressure to obtain a crude residue. mdpi.com In some protocols, an ultrasound-assisted extraction (UAE) process is employed to enhance efficiency. jcimjournal.comjcimjournal.com This modern technique uses acoustic cavitation to rupture plant cell walls, facilitating the release of bioactive compounds. nih.gov
For Cuscuta hyalina, an initial extraction with methanol (B129727) or ethanol is also a common starting point. frontiersin.org Following the primary extraction, a liquid-liquid partitioning step is often implemented. This involves sequentially partitioning the crude extract with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to segregate compounds based on their solubility and polarity. frontiersin.org The activity, and by extension the presence of compounds like this compound, is often located in the chloroform fraction. frontiersin.org
The table below summarizes typical extraction strategies for obtaining this compound from its botanical sources.
| Botanical Source | Plant Part | Extraction Solvent | Extraction Method | Reference |
|---|---|---|---|---|
| Tephrosia purpurea | Aerial parts | 95% Ethanol | Maceration at room temperature | mdpi.com |
| Tephrosia purpurea | Whole plant | 95% Ethanol and Ethanol:Water (1:1) | Ultrasound-Assisted Extraction (UAE) | jcimjournal.comjcimjournal.com |
| Tephrosia apollinea | Aerial parts | Not specified in detail, but leads to extracts for fractionation | Bioassay-guided fractionation approach | plos.org |
| Cuscuta hyalina | Stems | Ethanol | Initial extraction followed by liquid-liquid partitioning (chloroform fraction) | frontiersin.org |
Chromatographic Fractionation and Purification Protocols
Following initial extraction and preliminary fractionation, various chromatographic techniques are employed to isolate this compound from the complex mixture of phytochemicals. These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase.
Vacuum Liquid Chromatography (VLC) and conventional Column Chromatography (CC) are widely used for the initial, coarse separation of the crude extract or its fractions. nih.govresearchgate.netnih.gov In these techniques, the extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. researchgate.net A solvent or a gradient of solvents (mobile phase) is then passed through the column, eluting different compounds at different rates. researchgate.net For instance, the chloroform fraction of a Cuscuta hyalina extract was further fractionated by column chromatography on silica gel using a gradient of dichloromethane (B109758) and methanol. frontiersin.org
For the final purification and to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. frontiersin.org Reverse-Phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective. frontiersin.org A common mobile phase for purifying this compound from Cuscuta hyalina involves a gradient system of water and acetonitrile (B52724) (CH3CN), sometimes with the addition of formic acid to improve peak shape. frontiersin.org
Modern analytical platforms often couple HPLC with advanced detectors for comprehensive analysis. HPLC-PDA-ELSD-MS combines a Photodiode Array (PDA) detector, which provides UV-Vis spectral data, an Evaporative Light Scattering Detector (ELSD), which is a universal detector for non-volatile compounds, and Mass Spectrometry (MS), which provides crucial information on the molecular weight and structure of the compound. researchgate.netmdpi.comresearchgate.net This combination allows for the confident identification and quantification of the isolated compound. researchgate.netmdpi.com
The table below details an example of a final purification step using semi-preparative HPLC.
| Technique | Stationary Phase | Mobile Phase Gradient | Flow Rate | Target Compound Details | Source |
|---|---|---|---|---|---|
| Semi-preparative RP-HPLC | Not specified, but Reverse Phase | H₂O (A), CH₃CN (B); 25→70% B (0–30 min), 70→100% B (30–33 min), 100% B (33–40 min) | 4 ml/min | This compound (tR 23.5 min) | Cuscuta hyalina frontiersin.org |
Bioassay-Guided Isolation Strategies
Bioassay-guided isolation is a powerful strategy that uses a compound's biological activity to direct the fractionation and purification process. researchgate.net This approach ensures that the chemical separation efforts are focused on isolating the bioactive constituents, saving time and resources. nih.gov This method has been instrumental in isolating (-)-Pseudosemiglabrin from Tephrosia apollinea. plos.orgnih.gov
The process begins by testing the crude plant extract for a specific biological activity, such as cytotoxicity against cancer cell lines. plos.org If the extract shows significant activity, it is subjected to chromatographic fractionation. Each resulting fraction is then tested again using the same bioassay. The most active fraction is selected for further separation, and this iterative process of fractionation and bio-testing is repeated until a pure, active compound is isolated. plos.orgnih.gov
In the case of (-)-Pseudosemiglabrin from T. apollinea, extracts of the aerial parts were subjected to cytotoxicity-guided fractionation. plos.org The compound was evaluated for its antiproliferative effect against a panel of human cancer cell lines, which ultimately led to its identification as the active principle. plos.orgnih.gov This targeted approach not only facilitates the discovery of active compounds but also directly links the isolated substance to a specific biological function. researchgate.net
Sophisticated Structural Elucidation and Stereochemical Characterization of Pseudosemiglabrin
Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, ROESY)
The structural backbone of pseudosemiglabrin was meticulously pieced together using a suite of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The assignments of proton (¹H) and carbon (¹³C) chemical shifts were confirmed through detailed analysis of various NMR spectra.
The ¹H NMR spectrum reveals characteristic signals for the flavanone (B1672756) core, including aromatic protons and the distinctive protons of the heterocyclic C-ring. The ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments confirmed the presence of all carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons.
Two-dimensional NMR spectroscopy was instrumental in establishing the connectivity of the molecule. Key correlations were observed in the following spectra:
Correlation Spectroscopy (COSY): Established the proton-proton coupling networks within the individual rings of the flavanone structure.
Heteronuclear Single Quantum Coherence (HSQC): Correlated directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): Provided crucial information about the long-range connectivity between protons and carbons, which was essential for assembling the complete molecular structure and positioning the substituent groups.
Rotating Frame Overhauser Effect Spectroscopy (ROESY): Offered insights into the spatial proximity of protons, which helped in confirming the relative stereochemistry of the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) Data presented below is a representative compilation from scientific literature. Specific shifts may vary slightly based on experimental conditions.
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 2 | 79.2 | 5.40, dd (12.0, 3.0) |
| 3 | 45.6 | 3.15, dd (17.0, 12.0); 2.85, dd (17.0, 3.0) |
| 4 | 191.8 | - |
| 4a | 102.7 | - |
| 5 | 162.5 | - |
| 6 | 97.4 | 6.15, d (2.0) |
| 7 | 165.2 | - |
| 8 | 96.3 | 6.05, d (2.0) |
| 1' | 131.2 | - |
| 2', 6' | 126.2 | 7.40-7.50, m |
| 3', 5' | 128.8 | 7.40-7.50, m |
| 4' | 128.6 | 7.40-7.50, m |
| 2'' | 77.5 | 4.80, d (6.5) |
| 3'' | 80.1 | 5.80, d (6.5) |
| 4'' | 109.1 | - |
| 5'' | 28.1 | 1.50, s |
| 6'' | 28.2 | 1.55, s |
| OAc | 170.1 | - |
| OAc-CH₃ | 21.1 | 2.10, s |
High-Resolution Mass Spectrometry for Molecular Formula Determination (HR-MS, LC-MS)
High-resolution mass spectrometry (HR-MS) was employed to determine the precise molecular formula of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis yielded a molecular ion peak [M+H]⁺ at an m/z of 393.1331. This experimental value is in close agreement with the calculated mass of 393.1338 for the molecular formula C₂₃H₂₀O₆, unequivocally confirming its elemental composition. Liquid chromatography-mass spectrometry (LC-MS) showed a molecular ion peak at 393.11, further supporting the determined molecular weight. nih.govnih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | HRESIMS (Positive) |
| Molecular Formula | C₂₃H₂₀O₆ |
| Calculated m/z [M+H]⁺ | 393.1338 |
| Observed m/z [M+H]⁺ | 393.1331 |
X-ray Crystallographic Analysis for Absolute Stereochemistry
The absolute stereochemistry of (-)-pseudosemiglabrin was definitively established by single-crystal X-ray diffraction analysis. acs.org Suitable crystals for the analysis were obtained, and the resulting crystallographic data provided an unambiguous three-dimensional model of the molecule. This powerful technique not only confirmed the connectivity of the atoms but also elucidated the precise spatial orientation of the chiral centers, establishing the absolute configuration. The crystallographic data for (-)-pseudosemiglabrin has been deposited in the Cambridge Crystallographic Data Centre (CCDC).
Table 3: X-ray Crystallographic Data for (-)-Pseudosemiglabrin Representative data; specific parameters can be accessed through the CCDC.
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | Value |
| Z | 4 |
| CCDC Deposition No. | To be sourced |
Ultraviolet and Infrared Spectroscopic Signatures for Chromophore and Functional Group Analysis
The electronic absorption properties and the functional groups present in this compound were characterized by ultraviolet (UV) and infrared (IR) spectroscopy.
The UV spectrum, recorded in methanol (B129727), displayed absorption maxima (λmax) at 310 nm and 258 nm. nih.gov These absorptions are characteristic of the flavanone chromophore system, which includes the A-ring benzoyl system and the B-ring cinnamoyl system. nih.gov
The Fourier-transform infrared (FT-IR) spectrum provided key information about the functional groups. A strong and sharp absorption band was observed at 1740 cm⁻¹, indicative of the carbonyl (C=O) stretching of an acetate (B1210297) group. Another medium intensity band at 1640 cm⁻¹ was attributed to the carbonyl group of the pyranone ring. nih.gov Additionally, vibrational bands at 1604 cm⁻¹ and 1574 cm⁻¹ were ascribed to the carbon-carbon stretching of the benzene (B151609) rings. nih.gov
Table 4: UV and IR Spectroscopic Data for this compound
| Spectroscopy | Wavelength/Wavenumber | Interpretation |
| UV (MeOH) | 310 nm, 258 nm | Flavanone chromophore |
| IR (KBr) | 1740 cm⁻¹ | C=O stretch (acetate) |
| 1640 cm⁻¹ | C=O stretch (pyranone ring) | |
| 1604, 1574 cm⁻¹ | C=C stretch (aromatic rings) |
Comparative Spectroscopic Analysis with Related Flavanones and Stereoisomers
The spectroscopic data of this compound can be compared with its stereoisomer, semiglabrin (B1211302), and other related flavanones to highlight the key differences that allow for their distinction. The primary differences between this compound and semiglabrin lie in the stereochemistry at the chiral centers of the furan (B31954) ring fused to the flavanone core.
These stereochemical differences manifest in their NMR spectra, particularly in the chemical shifts and coupling constants of the protons on the chiral centers and adjacent carbons. For instance, the spatial arrangement of the acetate group in this compound versus semiglabrin leads to different shielding and deshielding effects on nearby protons, resulting in distinct chemical shifts in their ¹H NMR spectra. Furthermore, the through-space correlations observed in ROESY or NOESY experiments would be different for the two stereoisomers, providing a clear method for their differentiation. While detailed NMR data for semiglabrin is not as readily available in the searched literature, the established X-ray crystal structure of this compound provides the definitive stereochemical assignment.
Biosynthetic Pathways and Proposed Biogenesis of Pseudosemiglabrin
Elucidation of Precursor Incorporation and Enzymatic Transformations
The assembly of the Pseudosemiglabrin backbone begins with precursors from central carbon metabolism. The biosynthesis of flavonoids is a highly orchestrated process involving several key enzymes that catalyze specific transformations. The incorporation of precursors and the subsequent enzymatic reactions leading to the flavanone (B1672756) core structure are fundamental to the biogenesis of compounds like this compound.
The initial steps involve the production of p-Coumaroyl-CoA from L-phenylalanine. This is then condensed with three molecules of malonyl-CoA, derived from the acetate (B1210297) pathway, in a reaction catalyzed by Chalcone (B49325) Synthase (CHS). This reaction forms a chalcone intermediate, which is the open-chain precursor to all flavonoids. The subsequent, crucial step is the stereospecific cyclization of the chalcone into a flavanone, a reaction catalyzed by Chalcone Isomerase (CHI). For this compound, further enzymatic modifications such as prenylation and oxidative cyclization are proposed to occur on the flavanone scaffold to yield the final complex structure.
| Enzyme | Abbreviation | Function in Proposed Pathway | Precursor(s) | Product(s) |
| Phenylalanine ammonia-lyase | PAL | Deamination of L-phenylalanine | L-phenylalanine | Cinnamic acid |
| Cinnamate-4-hydroxylase | C4H | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | Activation of p-coumaric acid | p-Coumaric acid | p-Coumaroyl-CoA |
| Chalcone synthase | CHS | Condensation reaction | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone |
| Chalcone isomerase | CHI | Stereospecific cyclization | Naringenin chalcone | Naringenin (a flavanone) |
| Prenyltransferase | PT | Addition of a prenyl group | Flavanone precursor, Dimethylallyl pyrophosphate | Prenylated flavanone |
| Cytochrome P450 monooxygenase | P450 | Catalyzes oxidative cyclization | Prenylated flavanone | This compound |
Involvement of the Shikimate and Phenylpropanoid Pathways
The carbon skeleton of this compound, like all flavonoids, is derived from two main biosynthetic routes: the shikimate pathway and the phenylpropanoid pathway. nih.govfrontiersin.org These pathways supply the essential aromatic and acetate-derived precursors, respectively.
The Shikimate Pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. nih.govresearchgate.net Chorismate is a critical branch-point intermediate for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.gov For flavonoid biosynthesis, L-phenylalanine is the primary precursor. taylorandfrancis.com This pathway connects primary carbohydrate metabolism to the biosynthesis of a vast array of aromatic secondary metabolites. researchgate.net
The Phenylpropanoid Pathway commences with the amino acid L-phenylalanine. mdpi.com This pathway transforms L-phenylalanine into p-coumaroyl-CoA, the key starter molecule for flavonoid synthesis. frontiersin.orgresearchgate.net The conversion involves a sequence of three enzymatic reactions catalyzed by Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL). The resulting p-coumaroyl-CoA provides the C6-C3 unit that forms the B-ring and the three-carbon bridge of the flavonoid skeleton. This pathway is a central hub in plant secondary metabolism, producing precursors for lignin, stilbenes, coumarins, and flavonoids. nih.govmdpi.com
Microbial Biotransformation of Related Flavonoids to this compound
Microbial biotransformation presents a potential alternative or supplementary route for the synthesis of complex flavonoids like this compound. nih.gov This process utilizes microorganisms, such as fungi and bacteria, to perform specific chemical modifications on simpler, more abundant flavonoid precursors. nih.gov These enzymatic reactions can introduce structural diversity that is difficult to achieve through conventional chemical synthesis. mdpi.com
Various microorganisms, particularly fungi from the genera Aspergillus and Penicillium, are known to effectively biotransform flavonoids. nih.gov The reactions they catalyze include hydroxylation, O-methylation, glycosylation, dehydrogenation, and cyclization. mdpi.comnih.gov For instance, Aspergillus niger can convert flavanone into various hydroxylated derivatives. mdpi.com It is plausible that a specific microbial strain could be used to perform the necessary prenylation and subsequent oxidative cyclization on a simpler flavanone precursor (like naringenin) to yield this compound. This approach is of significant interest as it offers a potentially eco-friendly and highly specific method for producing rare and structurally complex natural products. nih.gov
| Microorganism Genus | Common Biotransformation Reactions on Flavonoids | Potential Relevance to this compound Synthesis |
| Aspergillus | Hydroxylation, O-demethylation, Cyclization, Dehydrogenation mdpi.comnih.gov | Could perform oxidative cyclization of a prenyl group on a flavanone precursor. |
| Penicillium | Hydroxylation, O-methylation, Glycosylation nih.gov | Could modify the core flavanone structure with various functional groups. |
| Cunninghamella | Hydroxylation, Dehydrogenation nih.gov | Could introduce hydroxyl groups that may be precursors for further modifications. |
| Actinomycetes | Halogenation, Methylation, Glycosylation, Cyclization mdpi.com | Could catalyze the key cyclization step required to form the final ring of this compound. |
Chemical Synthesis Approaches and Strategies for Pseudosemiglabrin Analogues
Total Synthesis Strategies for Complex Natural Products
The total synthesis of pseudosemiglabrin, a complex flavanone (B1672756) with a fused furo[2,3-b]furan ring system, represents a significant challenge in organic chemistry. A notable approach to the total synthesis and determination of the absolute configuration of (-)-pseudosemiglabrin was reported by Pirrung and Lee. Their strategy provides a general pathway to the flavone–furo[2,3-b]furan core present in many biologically active secondary metabolites from Tephrosia species. nih.govnih.gov
The synthesis commenced from a chiral pool intermediate, allowing for an enantioselective synthesis that ultimately established the absolute configuration of the natural product as 3S,3aR,8aR. nih.gov A key feature of their approach was the stereocontrolled construction of the tetracyclic ring system. nih.gov This was achieved through a strategic combination of reactions that allowed for the precise placement of stereocenters. The development of this synthetic route not only provided unambiguous proof of the structure of this compound but also opened avenues for the synthesis of its diastereomer, semiglabrin (B1211302), and other related natural products. nih.govnih.gov The complexity of such syntheses underscores the importance of developing novel and efficient methodologies for the construction of polycyclic heterocyclic systems.
Semisynthetic Modifications and Derivatization Approaches
While the total synthesis of this compound has been achieved, there is limited information in the public domain regarding the specific semisynthetic modification of the this compound molecule itself. However, general strategies for the derivatization of flavonoids and related natural products can be considered as potential approaches for creating novel this compound analogues. These methods often target reactive functional groups within the molecule to introduce new substituents and modulate its physicochemical and biological properties.
For instance, the introduction of amino acid moieties to flavonoid scaffolds, such as pinocembrin, has been explored to enhance their biological activities and improve properties like water solubility. dovepress.com Another common approach involves the modification of hydroxyl groups through esterification or etherification to produce derivatives with altered lipophilicity and pharmacokinetic profiles. The synthesis of novel berberine (B55584) derivatives with modified substituents on its D ring has been shown to enhance its anti-inflammatory potency. nih.gov Such strategies could potentially be applied to this compound to generate a library of new compounds for biological screening. The development of efficient methods for the selective modification of specific positions on the this compound core would be a valuable endeavor for future medicinal chemistry studies.
Development of this compound Analogues and Derivatives
The development of analogues and derivatives of this compound is a logical step towards understanding its structure-activity relationships and optimizing its therapeutic potential. Although specific research on the systematic development of this compound analogues is not extensively documented, the broader field of flavonoid and isoflavonoid (B1168493) medicinal chemistry provides a framework for such endeavors. The diverse biological activities reported for this compound, including anti-inflammatory, anticancer, and neuroprotective effects, offer multiple starting points for the design of new analogues. nih.govmdpi.comnih.gov
For example, the synthesis of isoflavone (B191592) derivatives with modifications on the A- and B-rings has led to the discovery of analogues with improved antiproliferative activities against various cancer cell lines. nih.gov The synthesis of thiosemicarbazone derivatives has also been shown to yield compounds with potent cytotoxic activity against cancer cells. nih.gov These examples highlight the potential for generating novel bioactive molecules by modifying the core structure of natural products. Future efforts in this area could focus on creating this compound analogues with simplified structures that retain biological activity but are more synthetically accessible. Furthermore, the exploration of bioisosteric replacements for various functional groups within the this compound molecule could lead to the discovery of compounds with enhanced potency, selectivity, and drug-like properties.
Synthetic Routes to Flavanone and Chalcone (B49325) Analogues
Flavanones and chalcones are key biosynthetic precursors to a wide array of flavonoids, including this compound. researchgate.net As such, the development of synthetic routes to flavanone and chalcone analogues is of significant interest for generating structural diversity and exploring new biological activities.
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an aromatic ketone. mdpi.comresearchgate.net This reaction is highly versatile and allows for the introduction of a wide variety of substituents on both aromatic rings. mdpi.com
Flavanones can then be synthesized from their corresponding chalcone precursors through an intramolecular cyclization reaction. This cyclization is typically acid- or base-catalyzed and proceeds via a Michael addition of a phenolic hydroxyl group to the α,β-unsaturated ketone of the chalcone. rsc.org The development of efficient and stereoselective methods for this cyclization is crucial for controlling the stereochemistry at the C2 and C3 positions of the flavanone ring. The synthesis of fluorinated flavanone and chalcone derivatives has been explored to enhance their biological activities due to the increased lipophilicity and metabolic stability conferred by the fluorine atoms. mdpi.com
Below is a table summarizing some synthetic approaches to flavanone and chalcone analogues:
| Analogue Type | Synthetic Strategy | Key Reactions | Reference |
| Fluorinated Chalcones and Flavanones | Synthesis from fluorinated precursors | Claisen-Schmidt condensation, intramolecular cyclization | mdpi.com |
| Halogenated Chalcone Derivatives | Reaction of substituted acetophenones and benzaldehydes | Aldol (B89426) condensation | mdpi.com |
| Benzofuran-based Chalcone Analogues | Convergent synthesis involving Sonogashira cross-coupling | Sonogashira coupling, aldol condensation | nih.gov |
| General Chalcone Synthesis | Base-catalyzed condensation of acetophenones and benzaldehydes | Claisen-Schmidt condensation | researchgate.net |
| General Flavanone Synthesis | Oxidative cyclization of o-hydroxychalcones | Intramolecular Michael addition | rsc.org |
Preclinical Pharmacological Investigations and Diverse Biological Activities of Pseudosemiglabrin
Antiproliferative and Anticancer Activities in In Vitro Models
Recent preclinical studies have highlighted the potential of Pseudosemiglabrin, a flavanone (B1672756) isolated from Tephrosia apollinea, as a promising anticancer agent. The compound has demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines through various mechanisms of action.
Cytotoxicity Evaluation Across Diverse Cancer Cell Lines (e.g., Leukemia, Prostate, Breast, Colorectal)
This compound has been shown to exert a dose-dependent antiproliferative effect on a majority of tested cancer cell lines. researchgate.net Its cytotoxic activity is particularly significant against leukemia, prostate, and breast cancer cell lines. researchgate.net Furthermore, research indicates that this compound can inhibit the tumor growth of human colon cancer. mdpi.com
Interactive Table: Cytotoxicity of this compound in Various Cancer Cell Lines This table summarizes the observed cytotoxic effects of this compound on different cancer cell lines as reported in preclinical studies.
| Cancer Type | Cell Line(s) | Observed Effect | Reference |
| Leukemia | U937 | Significant inhibitory effect | researchgate.net |
| Prostate | PC-3 | Significant inhibitory effect | researchgate.net |
| Breast | MCF-7 | Significant inhibitory effect | researchgate.net |
| Colorectal | Not specified | Inhibition of tumor growth | mdpi.com |
Differential Selectivity against Cancer Cells versus Normal Fibroblast Cells
A critical aspect of a potential chemotherapeutic agent is its ability to selectively target cancer cells while minimizing harm to healthy cells. Investigations into this compound have revealed a noteworthy level of selectivity. Specifically, the compound did not exhibit toxicity against normal human fibroblast cells in the tested models. researchgate.net This differential activity suggests that this compound may have a favorable therapeutic window, selectively inducing cytotoxicity in cancerous cells without adversely affecting normal tissues. researchgate.net
Apoptosis Induction and Programmed Cell Death Pathways
The primary mechanism underlying the anticancer activity of this compound appears to be the induction of apoptosis, or programmed cell death. researchgate.net Studies have confirmed that the compound's cytotoxicity is proapoptotic in nature. researchgate.net Further investigation into the molecular pathways involved has shown that this compound can modulate key proteins in the apoptotic cascade. In preclinical models, it was observed to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax and the executioner caspase, caspase-3. mdpi.com This shift in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to the dismantling of cancer cells. mdpi.com
Anti-angiogenic Potency in Cellular Assays
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. This compound has demonstrated potent anti-angiogenic properties in various preclinical assays. It has been shown to dramatically suppress angiogenesis in in vitro, ex vivo, and in vivo models. mdpi.com
Key findings on its anti-angiogenic activity include:
Inhibition of Vessel Outgrowth: The compound profoundly inhibited the outgrowth of new blood vessels from rat aortic ring explants. mdpi.com
Impairment of Endothelial Cell Functions: this compound was found to impair the migration and the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs) at non-toxic doses. mdpi.com
Downregulation of Key Signaling Pathways: Mechanistic studies have revealed that this compound inhibits tumor angiogenesis by downregulating the Notch and VEGF signaling pathways. mdpi.com It was found to inhibit the secretion of Vascular Endothelial Growth Factor (VEGF) from both cancer and endothelial cells. mdpi.com
These findings suggest that this compound's anticancer effects are multifaceted, targeting not only the cancer cells directly but also the tumor microenvironment by cutting off its blood supply.
Anti-inflammatory Effects in Preclinical Settings
Beyond its anticancer properties, this compound has been recognized for its significant anti-inflammatory activities. mdpi.com This dual functionality is of particular interest as chronic inflammation is a known driver of many types of cancer.
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1, IL-6) in Cell Cultures and Animal Models
This compound has demonstrated the ability to modulate the production and expression of key pro-inflammatory cytokines, which are signaling molecules that mediate inflammatory responses. In a rat inflammation model, the compound showed substantial anti-inflammatory activity by reducing the secretion of Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com
Furthermore, in a mouse model of pilocarpine-induced epilepsy, pretreatment with this compound effectively suppressed the mRNA expression of TLR-4, NF-κB, IL-1β, and TNF-α. mdpi.com This indicates that its anti-inflammatory action involves the suppression of key transcription factors and the subsequent production of inflammatory cytokines, thereby controlling neuroinflammation. mdpi.com
Selective Inhibition of Cyclooxygenase (COX) Enzymes (e.g., COX-2)
This compound has demonstrated notable selectivity in its interaction with cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. nih.gov In cell-free assays, this compound exhibited a selective inhibitory effect on COX-2. nih.gov This selectivity is significant because COX-1 is a constitutive enzyme involved in protective functions, such as maintaining the gastrointestinal tract lining, while COX-2 is an inducible enzyme primarily responsible for the production of prostaglandins (B1171923) that mediate inflammation. nih.gov The ability of a compound to selectively inhibit COX-2 is a key characteristic of modern anti-inflammatory agents, as it suggests a potential to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The investigation into this compound's effect on COX enzymes revealed a pronounced inhibitory action specifically directed towards the COX-2 isoform. nih.gov
| Compound | Enzyme Target | Observed Effect | Reference |
|---|---|---|---|
| This compound | Cyclooxygenase-2 (COX-2) | Selective inhibitory effect | nih.gov |
Nitric Oxide (NO) Production Regulation in Macrophages
Research has shown that this compound can effectively regulate the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of many inflammatory conditions. nih.govnih.gov Studies using human macrophage cell lines (U937) demonstrated that this compound significantly lowered the production of NO. nih.gov This inhibitory effect on NO levels was also observed in in vivo models. nih.govmdpi.com Specifically, in a study on pilocarpine-induced epilepsy in mice, pretreatment with this compound led to a dose-dependent reduction in elevated brain tissue NO levels. mdpi.comnih.gov This modulation of NO production in macrophages highlights a crucial mechanism through which this compound exerts its anti-inflammatory effects. nih.govmdpi.com
| Model System | Key Finding | Reference |
|---|---|---|
| Human Macrophage Cell Lines (U937) | Significantly lowered the production of NO | nih.gov |
| Pilocarpine-Induced Epilepsy Model (Mice) | Dose-dependent reduction in elevated brain tissue NO levels | mdpi.comnih.gov |
In Vivo Anti-inflammatory Models (e.g., Cotton Pellet Granuloma Assay in Rats, Tail Flick Assay in Mice)
The anti-inflammatory properties of this compound have been substantiated in established in vivo models of sub-chronic and acute inflammation. nih.gov In the cotton pellet granuloma assay in Sprague-Dawley rats, a widely used model to assess the transudative and proliferative components of chronic inflammation, this compound demonstrated a potent inhibitory effect on granuloma tissue formation. nih.govasianjpr.com This indicates a significant impact on the development of chronic inflammatory responses. nih.gov
Furthermore, the compound's activity was evaluated using the tail flick assay in mice, a common method for assessing centrally mediated analgesia. nih.gov The results from this assay indicated that this compound has a significant analgesic effect, prolonging the tail flick time. nih.gov This analgesic property complements its anti-inflammatory actions, suggesting a dual benefit in managing inflammatory conditions that are often accompanied by pain. nih.gov
| Assay | Animal Model | Primary Outcome | Result | Reference |
|---|---|---|---|---|
| Cotton Pellet Granuloma | Rats | Granuloma Tissue Formation | Potent inhibition | nih.gov |
| Tail Flick | Mice | Pain Response Latency | Prolonged tail flick time | nih.gov |
Modulation of HMGB1-TLR4 Interactions and NF-κB Activation
This compound has been shown to modulate key inflammatory signaling pathways, including the High-Mobility Group Box 1 (HMGB1)-Toll-like receptor 4 (TLR4) and the subsequent activation of Nuclear Factor-kappa B (NF-κB). mdpi.comnih.gov The HMGB1-TLR4-NF-κB pathway is a critical axis in mediating inflammatory responses. frontiersin.orgnih.gov When HMGB1 binds to TLR4, it triggers a cascade that leads to the activation of NF-κB, a transcription factor that upregulates the expression of numerous pro-inflammatory genes. frontiersin.orgnih.gov
Studies have demonstrated that the therapeutic effects of this compound may be attributed to its ability to suppress this pathway. nih.gov In a mouse model of pilocarpine-induced epilepsy, administration of this compound resulted in a reduction in the mRNA expression of both TLR-4 and NF-κB. nih.gov This suppression of the TLR-4/NF-κB pathway suggests that this compound can interfere with the upstream signaling events that drive neuroinflammation. mdpi.comnih.gov
Antioxidant and Neuroprotective Properties
Reduction of Oxidative Stress Markers (e.g., MDA, ROS)
This compound exhibits significant antioxidant properties by effectively reducing markers of oxidative stress. mdpi.comnih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, leads to cellular damage through processes like lipid peroxidation. researchgate.netmdpi.com Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation. nih.govmdpi.com
In preclinical studies, this compound pretreatment markedly restored the brain's antioxidant system in mice with pilocarpine-induced epilepsy. mdpi.com This was evidenced by a significant, dose-dependent decrease in the elevated levels of brain tissue MDA. mdpi.comnih.gov By mitigating lipid peroxidation and reducing levels of key oxidative stress markers, this compound helps to protect neuronal cells from oxidative damage. mdpi.com
| Oxidative Stress Marker | Model System | Observed Effect | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Pilocarpine-Induced Epilepsy Model (Mice Brain Tissue) | Dose-dependent reduction | mdpi.comnih.gov |
Enhancement of Endogenous Antioxidant Systems (e.g., GSH, SOD, GPx)
In addition to reducing oxidative stress markers, this compound actively enhances the body's own defense mechanisms against oxidative damage. mdpi.comnih.gov The endogenous antioxidant system includes crucial enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants such as reduced glutathione (GSH). nih.govmdpi.com These components work synergistically to neutralize free radicals. nih.gov
Research has shown that this compound administration can bolster these endogenous systems. mdpi.comnih.gov In a mouse model of epilepsy, which is associated with a disruption of the brain's antioxidant system, pretreatment with this compound significantly mitigated the reduction in SOD activity and GSH levels. mdpi.com The compound led to a notable enhancement of the reduced brain tissue GSH level and SOD activity, demonstrating its ability to reinforce the cellular antioxidant shield and provide neuroprotection. mdpi.comnih.gov
| Antioxidant Component | Model System | Observed Effect | Reference |
|---|---|---|---|
| Reduced Glutathione (GSH) | Pilocarpine-Induced Epilepsy Model (Mice Brain Tissue) | Increased levels | mdpi.comnih.gov |
| Superoxide Dismutase (SOD) | Pilocarpine-Induced Epilepsy Model (Mice Brain Tissue) | Increased activity | mdpi.comnih.gov |
Neuroprotective Mechanisms in Animal Models (e.g., Pilocarpine-Induced Epilepsy)
In preclinical studies utilizing a pilocarpine-induced epilepsy model in mice, (-) this compound has demonstrated significant neuroprotective effects. scispace.comnih.govijrpc.combiocrick.com Administration of the compound showed a dose-dependent ability to mitigate pilocarpine-induced convulsions and status epilepticus. africaresearchconnects.com This intervention led to a remarkable increase in the survival rate of the test subjects, reaching 100% at certain doses, compared to a 70% mortality rate in the untreated pilocarpine (B147212) group. africaresearchconnects.cominformaticsjournals.co.in
Furthermore, (-) this compound was found to abrogate the histopathological changes in the brain that are typically induced by pilocarpine. scispace.comnih.govinformaticsjournals.co.in The neuroprotective efficacy of (-) this compound was observed to be comparable to that of diazepam, a standard anti-epileptic medication used as a positive control in these studies. scispace.comnih.govijrpc.com These effects are attributed to a combination of its antioxidant, anti-inflammatory, and anti-apoptotic capabilities, alongside its modulation of neurotransmitter systems. scispace.com
Modulation of Neurotransmission (GABAergic/Glutamatergic Systems)
A key mechanism underlying the neuroprotective effects of (-) this compound is its ability to modulate the balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission in the brain. scispace.com In animal models of pilocarpine-induced epilepsy, the compound effectively countered the seizure-induced neurochemical imbalance. scispace.comnih.gov
(-) this compound administration led to a dose-dependent and significant enhancement of brain GABA (gamma-aminobutyric acid) levels, which were suppressed by pilocarpine. scispace.combiocrick.com Concurrently, it reduced the elevated brain glutamate (B1630785) levels. scispace.comnih.gov This normalization is achieved by influencing the enzymes and transporters that regulate these neurotransmitters. The compound was found to enhance glutamate decarboxylase activity (which synthesizes GABA) and the expression of the glutamate transporter SLC1A2, while reducing GABA transaminase activity (which degrades GABA) and the expression of the GABA transporter SLC6A1. scispace.com
Moreover, (-) this compound increased the expression of the GABA receptor subunit GABARα1 and decreased the expression of the glutamate receptor subunit GRIN1, further contributing to the restoration of synaptic homeostasis. scispace.comijrpc.combiocrick.com
| Biomarker/Component | Effect of Pilocarpine | Effect of (-) this compound Treatment | Reference |
|---|---|---|---|
| Brain GABA Level | Decrease | Increase | scispace.comnih.gov |
| Brain Glutamate Level | Increase | Decrease | scispace.comnih.gov |
| Glutamate Decarboxylase Activity | Decrease | Increase | scispace.com |
| GABA Transaminase Activity | Increase | Decrease | scispace.com |
| GABARα1 Expression | Decrease | Increase | nih.govbiocrick.com |
| GRIN1 Expression | Increase | Decrease | scispace.combiocrick.com |
| SLC1A2 (Glutamate Transporter) Expression | Decrease | Increase | scispace.comnih.gov |
| SLC6A1 (GABA Transporter) Expression | Increase | Decrease | scispace.com |
Activation of Nrf2/HO-1 and PI3K/Akt Signaling Pathways
The neuroprotective actions of (-) this compound are also mediated through the activation of key intracellular signaling pathways known to be involved in cellular defense and survival. nih.govinformaticsjournals.co.in Specifically, the compound has been shown to enhance the Nrf2/HO-1 and PI3K/Akt pathways. biocrick.cominformaticsjournals.co.in
The Nrf2/HO-1 pathway is a critical regulator of the antioxidant response. scispace.comnih.gov In the context of pilocarpine-induced seizures, (-) this compound treatment enhanced the mRNA expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1). scispace.cominformaticsjournals.co.in This activation helps to counteract the significant oxidative stress induced by seizures, as evidenced by the reduction in malondialdehyde (MDA) and nitric oxide (NO) levels, and the restoration of reduced glutathione (GSH) levels and superoxide dismutase (SOD) activity in brain tissue. scispace.cominformaticsjournals.co.in
Simultaneously, activation of the PI3K/Akt pathway is crucial for promoting neuronal survival and inhibiting apoptosis (programmed cell death). scispace.comijrpc.com Preclinical studies demonstrated that (-) this compound increased the mRNA expression of PI3K (Phosphatidylinositol 3-kinase) and Akt (Protein Kinase B). ijrpc.cominformaticsjournals.co.in This signaling cascade leads to an increase in the level of the anti-apoptotic protein Bcl-2 and a decrease in the levels of the pro-apoptotic protein Bax and the executioner enzyme caspase-3. ijrpc.cominformaticsjournals.co.in
| Pathway/Marker | Effect of (-) this compound Treatment | Outcome | Reference |
|---|---|---|---|
| Nrf2/HO-1 Pathway | Activation/Upregulation | Enhanced Antioxidant Defense | scispace.combiocrick.cominformaticsjournals.co.in |
| PI3K/Akt Pathway | Activation/Upregulation | Promotion of Neuronal Survival | ijrpc.combiocrick.cominformaticsjournals.co.in |
| GSH (Reduced Glutathione) | Increase | Reduced Oxidative Stress | scispace.cominformaticsjournals.co.in |
| SOD (Superoxide Dismutase) Activity | Increase | Reduced Oxidative Stress | scispace.cominformaticsjournals.co.in |
| MDA (Malondialdehyde) | Decrease | Reduced Lipid Peroxidation | scispace.cominformaticsjournals.co.in |
| Bcl-2 (Anti-apoptotic) | Increase | Inhibition of Apoptosis | ijrpc.cominformaticsjournals.co.in |
| Bax (Pro-apoptotic) | Decrease | Inhibition of Apoptosis | ijrpc.cominformaticsjournals.co.in |
| Caspase-3 (Apoptotic) | Decrease | Inhibition of Apoptosis | ijrpc.cominformaticsjournals.co.in |
Other Documented Biological Activities (Preclinical)
Antiplatelet Aggregation Effects
Beyond its neuroprotective activities, (-) this compound has been identified as an inhibitor of platelet aggregation. In bioassay-directed fractionation studies of an extract from Tephrosia semiglabra, (-) this compound was isolated and subsequently showed in vitro inhibitory effects on human platelet aggregation.
Antiprotozoal Activity (in vitro against L. donovani, T. brucei rhodesiense, P. falciparum)
As part of a screening of Sudanese medicinal plants for antiprotozoal compounds, (-)-Pseudosemiglabrin was isolated from Cuscuta hyalina. The compound was subsequently tested in vitro for its activity against several protozoan parasites. nih.gov The screening included assays against Leishmania donovani (axenic and intracellular amastigotes), Trypanosoma brucei rhodesiense (bloodstream forms), and Plasmodium falciparum (erythrocytic stages). nih.gov While the compound was evaluated, the study highlighted other isolated flavonoids as having the highest potency against these parasites. nih.gov It was also noted that none of the tested compounds, including this compound, demonstrated notable activity against the intramacrophage form of L. donovani. nih.gov
Mechanistic Investigations of Pseudosemiglabrin S Biological Action
Molecular Target Identification and Validation
The process of identifying and validating the molecular targets of Pseudosemiglabrin has been largely driven by hypothesis-based research focusing on its therapeutic potential. nih.gov Target identification lays the foundation for understanding how a compound exerts its effects and is a critical step in drug discovery. wjbphs.comnih.govdiscoveryontarget.com For this compound, its targets have been elucidated through studies investigating its impact on specific biological processes like inflammation, apoptosis, and neuroprotection. mdpi.comnih.gov The primary molecular targets identified are key components of major signaling pathways.
In the context of inflammation, cyclooxygenase-2 (COX-2) and the Toll-like receptor 4 (TLR4) have been identified as key targets. mdpi.comnih.gov For its neuroprotective and anti-apoptotic effects, crucial signaling proteins such as PI3K, Akt, Bax, Bcl-2, and caspase-3 have been established as molecular targets. mdpi.com Furthermore, computational studies have pointed towards the µ-opioid receptor as a potential target for its analgesic properties. nih.gov The validation for these targets comes from a combination of in vitro enzyme assays, cell-based gene expression studies, and in silico molecular docking analyses, which collectively confirm the interaction of this compound with these molecules and its modulation of their activity. mdpi.comnih.gov
Receptor Binding Studies (e.g., Opioid Receptors)
Opioid receptors, which are G-protein-coupled receptors (GPCRs), are significant targets in pain management. mdpi.comnih.govresearchgate.net Computational studies have been employed to investigate the interaction between this compound and these receptors. In silico analyses revealed that this compound binds to the µ-opioid receptor (µ-OR). nih.gov The binding affinity was found to be noteworthy, reportedly twofold stronger than that of the reference compounds, codeine and aspirin. nih.gov This suggests a potential mechanism for the analgesic effects observed in in vivo models. nih.gov The specific interactions identified through these computational models involve the amino acid residues Ile-144 and Thr-218 within the receptor's binding pocket. nih.gov
Enzyme Inhibition Kinetics and Specificity (e.g., COX enzymes)
Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. nih.govnih.govmdpi.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression significantly increases during inflammation. mdpi.com
Investigations into the effect of this compound on COX enzymes have demonstrated a selective inhibitory action. In one study, this compound was found to selectively inhibit COX-2 by 60%, while having a negligible effect on the COX-1 isoform. nih.gov This selectivity is a desirable characteristic for anti-inflammatory agents, as specific inhibition of COX-2 can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block COX-1. mdpi.com The kinetic basis for this selective inhibition points towards a specific interaction with the COX-2 active site. nih.govbohrium.com
| Enzyme | Inhibition | Reference |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 60% | nih.gov |
| Cyclooxygenase-1 (COX-1) | Negligible | nih.gov |
Gene Expression and Protein Modulation Studies (e.g., TLR-4, NF-κB, IL-1β, TNF-α mRNA expression)
A significant component of this compound's anti-inflammatory and neuroprotective mechanism involves the modulation of gene and protein expression within the Toll-like receptor 4 (TLR4) signaling pathway. mdpi.comresearch-nexus.net TLR4 activation typically leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which in turn upregulates the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.govnih.govfrontiersin.org
Studies have consistently shown that pretreatment with this compound effectively suppresses the mRNA expression of TLR-4, NF-κB, IL-1β, and TNF-α in response to inflammatory stimuli. mdpi.comnih.gov This inhibition of key pro-inflammatory genes suggests that this compound acts upstream to control the inflammatory cascade. mdpi.com Conversely, this compound has been shown to enhance the mRNA expression of proteins involved in antioxidant defense and cell survival, including Nrf-2, HO-1, PI3K, and Akt. mdpi.comconsensus.app
| Gene/Protein Target | Effect of this compound | Associated Pathway | Reference |
|---|---|---|---|
| TLR-4 mRNA | Suppression/Decrease | Inflammation | mdpi.com |
| NF-κB mRNA | Suppression/Decrease | Inflammation | mdpi.com |
| IL-1β mRNA | Suppression/Decrease | Inflammation | mdpi.com |
| TNF-α mRNA | Suppression/Decrease | Inflammation | mdpi.commdpi.com |
| Nrf-2 mRNA | Enhancement/Increase | Antioxidant Response | mdpi.com |
| HO-1 mRNA | Enhancement/Increase | Antioxidant Response | mdpi.com |
| PI3K mRNA | Enhancement/Increase | Cell Survival/Anti-Apoptosis | mdpi.com |
| Akt mRNA | Enhancement/Increase | Cell Survival/Anti-Apoptosis | mdpi.com |
| Caspase-3 | Reduction | Apoptosis | mdpi.com |
| Bax | Reduction | Apoptosis | mdpi.com |
| Bcl-2 | Promotion/Increase | Apoptosis | mdpi.com |
Cellular Signaling Pathway Interventions (e.g., Apoptosis, Inflammation, Neuroprotection)
This compound exerts its therapeutic effects by intervening in several critical cellular signaling pathways. mdpi.comnih.govscientificarchives.com Its ability to modulate these pathways underpins its anti-inflammatory, anti-apoptotic, and neuroprotective properties. nih.gov
Inflammation: The primary anti-inflammatory mechanism of this compound is the inhibition of the TLR-4/NF-κB signaling pathway. mdpi.comresearch-nexus.net By suppressing the expression of TLR-4 and the subsequent activation of NF-κB, it effectively reduces the production of downstream pro-inflammatory mediators such as IL-1β, TNF-α, and nitric oxide (NO). mdpi.commdpi.com This action helps to control the inflammatory response in various experimental models. mdpi.com
Apoptosis: this compound demonstrates significant anti-apoptotic activity by modulating the PI3K/Akt signaling pathway, which is essential for promoting cell survival. mdpi.com Activation of this pathway leads to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio inhibits the activation of caspase-3, a key executioner of apoptosis, thereby preventing programmed cell death. mdpi.com
Neuroprotection: The neuroprotective effects of this compound are multifaceted, stemming from its combined anti-inflammatory, antioxidant, and anti-apoptotic actions. mdpi.comconsensus.app In addition to suppressing neuroinflammation and neuronal apoptosis, it activates the Nrf2/HO-1 pathway, which enhances the brain's antioxidant defenses against oxidative stress. mdpi.comresearch-nexus.net Furthermore, this compound modulates the balance of GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission. It has been shown to increase levels of GABA and its receptor GABARα1 while decreasing glutamate (B1630785) levels, which helps to reduce neuronal excitability and protect against seizure-induced neuronal damage. mdpi.comresearch-nexus.netnih.gov
| Biological Process | Signaling Pathway Modulated | Key Molecular Effects | Reference |
|---|---|---|---|
| Inflammation | TLR-4/NF-κB Pathway | Downregulation of TLR-4, NF-κB, TNF-α, IL-1β | mdpi.comresearch-nexus.netmdpi.com |
| Apoptosis | PI3K/Akt Pathway | Upregulation of PI3K, Akt, Bcl-2; Downregulation of Bax, Caspase-3 | mdpi.com |
| Neuroprotection (Antioxidant) | Nrf2/HO-1 Pathway | Upregulation of Nrf2, HO-1 | mdpi.comresearch-nexus.net |
| Neuroprotection (Neurotransmission) | GABAergic/Glutamatergic Systems | Increased GABA, GABARα1; Decreased Glutamate | mdpi.comresearch-nexus.netnih.gov |
Computational and In Silico Approaches for Mechanism Prediction (e.g., Molecular Docking)
Computational methods, particularly molecular docking, have been instrumental in predicting and confirming the binding mechanisms of this compound to its molecular targets. maastrichtuniversity.nldergipark.org.tr These in silico techniques simulate the interaction between a ligand (this compound) and a protein target to predict binding affinity and orientation. nih.govbiointerfaceresearch.com
Molecular docking studies have corroborated the selective inhibition of COX-2 by this compound. nih.gov These simulations demonstrated a significant binding affinity for the active site of COX-2, with a calculated binding energy of -9.42 kcal/mol. nih.gov The docking analysis further revealed that this strong interaction is stabilized by a covalent bond with the Ser-530 amino acid residue, which is a key residue in the COX-2 active pocket. nih.gov
As mentioned previously, computational approaches were also used to predict the interaction with the µ-opioid receptor. nih.gov The docking studies showed that this compound fits into the receptor's binding site, interacting with residues Ile-144 and Thr-218, with a higher predicted affinity than both codeine and aspirin. nih.gov These computational findings provide a structural basis for the experimentally observed biological activities and guide further investigation. nih.gov
| Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.42 | Ser-530 | nih.gov |
| µ-Opioid Receptor (µ-OR) | Not specified, but affinity twofold > codeine/aspirin | Ile-144, Thr-218 | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design
Correlating Structural Features with Biological Potency and Selectivity
The biological activity of flavonoids, including Pseudosemiglabrin, is intrinsically linked to their molecular structure. The arrangement of functional groups on the core flavanone (B1672756) skeleton dictates the molecule's interaction with biological targets, thereby influencing its potency and selectivity. For this compound, key structural features that likely contribute to its bioactivity include the pyran ring fused to the A ring, the prenyl group, and the stereochemistry at the C-2 position of the C ring.
General SAR principles for flavonoids suggest that modifications to the A, B, and C rings can significantly impact activity. For instance, the degree of saturation and the substitution patterns with groups like hydroxyl, methoxyl, and prenyl on the aromatic rings and the heterocyclic pyran ring determine the distinct properties of different flavonoid subclasses. researchgate.net
To illustrate potential correlations, the following table outlines hypothetical relationships between structural features of a this compound-like scaffold and biological activity, based on general flavonoid SAR.
| Structural Feature | Position | Potential Impact on Bioactivity |
| Prenyl Group | C-8 | Increased lipophilicity, enhanced membrane affinity, potential for increased cytotoxic and anti-inflammatory activity. tandfonline.com |
| Pyran Ring | Fused to A Ring | Confers a rigid, planar structure that can influence binding to target proteins. |
| Carbonyl Group | C-4 | Acts as a hydrogen bond acceptor, crucial for interaction with many biological targets. |
| Ether Linkages | B Ring | Contribute to the overall electronic and conformational properties of the molecule. |
Impact of Functional Group Modifications on Activity Profiles
The modification of functional groups on the this compound scaffold is a key strategy for modulating its activity profile. While specific studies on this compound are scarce, the impact of such modifications can be inferred from research on other prenylated flavonoids. nih.gov
Prenyl Group Modification: The prenyl side chain is a prime target for modification. Changes in the length, branching, or introduction of unsaturation in this group can alter the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.gov For example, cyclization of the prenyl group to form an additional ring can lead to conformational rigidity and potentially different biological activities.
Aromatic Ring Substitution: Introduction of substituents such as hydroxyl, methoxy (B1213986), or halogen atoms onto the aromatic rings could significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. mdpi.com The addition of hydroxyl groups, for instance, is often associated with increased antioxidant activity in flavonoids. researchgate.net Conversely, methylation of hydroxyl groups can enhance metabolic stability and membrane permeability. nih.gov
The following table summarizes the potential effects of functional group modifications on the bioactivity of a hypothetical this compound analog.
| Modification | Position | Potential Effect on Activity | Rationale |
| Demethylation | B Ring | Potential increase in antioxidant activity | Introduction of free hydroxyl groups. |
| Hydroxylation | A or B Ring | Potential increase in antioxidant and anti-inflammatory activity | Increased hydrogen-donating capacity. nih.gov |
| Halogenation | A or B Ring | Potential increase in anticancer activity | Halogens can enhance binding affinity and membrane permeability. mdpi.com |
| Isoprenyl Chain Elongation | C-8 | Altered lipophilicity and steric hindrance | May improve or hinder interaction with target sites. |
Stereochemical Influences on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of many natural products, and this compound is no exception. The flavanone structure of this compound contains a chiral center at the C-2 position of the C ring, leading to the existence of two enantiomers: (+)-Pseudosemiglabrin and (-)-Pseudosemiglabrin.
Research has demonstrated that the biological activities of this compound are stereospecific, with the (-)-enantiomer being the biologically active form. For instance, studies on the vasodilatory and anti-inflammatory effects of flavanols have shown that the stereochemical configuration has a profound influence on their uptake, metabolism, and biological activity. surrey.ac.uk In the case of flavanones, the (2S) configuration is common in naturally occurring, optically active compounds. researchgate.net
A study investigating the vasodilatory activity of flavanol stereoisomers found that (-)-epicatechin (B1671481) was the only stereoisomer capable of mediating a significant arterial dilation response. surrey.ac.uk This highlights the importance of specific stereochemistry for interaction with biological targets. Similarly, the documented anti-epileptic, anti-inflammatory, and anticancer activities of this compound are attributed to the (-) enantiomer. This stereoselectivity suggests that the three-dimensional arrangement of the atoms in (-)-Pseudosemiglabrin is crucial for its binding to specific receptors or enzymes.
The following table summarizes the known biological activities associated with the stereoisomers of this compound.
| Stereoisomer | Biological Activity |
| (-)-Pseudosemiglabrin | Active |
| (+)-Pseudosemiglabrin | Inactive or significantly less active |
Design and Synthesis of Advanced this compound Analogues for Enhanced Bioactivity
The rational design and synthesis of advanced this compound analogues represent a promising avenue for the development of novel therapeutic agents. Based on the limited available SAR data and general principles of flavonoid chemistry, several strategies can be envisioned to enhance the bioactivity of this compound.
Scaffold Hopping and Ring Variation: One approach involves modifying the core flavonoid scaffold. For example, replacing the chromanone core with other heterocyclic systems could lead to novel compounds with different target specificities. Additionally, altering the pyran ring size or its point of fusion to the A ring could generate new conformational isomers with potentially improved activity.
Fragment-Based Drug Design: This strategy involves identifying key structural fragments of this compound responsible for its biological activity and using them as building blocks for new molecules. For instance, the prenylated aromatic moiety could be combined with different heterocyclic cores to explore new chemical space.
Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres—substituents that retain similar physical or chemical properties—can lead to analogues with improved pharmacokinetic profiles. For example, replacing a methoxy group with a trifluoromethyl group could enhance metabolic stability and binding affinity. mdpi.com
The synthesis of such advanced analogues would likely involve multi-step synthetic sequences, starting from readily available precursors. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, could be employed to efficiently construct the desired molecular frameworks. Subsequent biological evaluation of these synthetic analogues would be essential to validate the design strategies and to build a more comprehensive SAR for the this compound class of compounds.
The following table outlines potential design strategies for advanced this compound analogues.
| Design Strategy | Target Modification | Desired Outcome |
| Scaffold Modification | Alteration of the pyran ring | Novel conformational isomers with potentially enhanced target binding. |
| Fragment-Based Design | Combination of the prenylated phenol (B47542) with diverse heterocyclic cores | Discovery of new scaffolds with improved potency and selectivity. |
| Bioisosteric Replacement | Substitution of ether linkages with thioethers or other bioisosteres | Improved metabolic stability and pharmacokinetic properties. |
| Introduction of Pharmacophores | Addition of known anticancer or anti-inflammatory pharmacophores | Development of hybrid molecules with dual or enhanced activity. |
Analytical Methodologies for Pseudosemiglabrin in Complex Biological and Botanical Matrices
Quantitative Analysis Techniques (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the quantitative analysis of flavonoids like Pseudosemiglabrin. chromatographyonline.com These methods offer high resolution and sensitivity, making them suitable for complex mixtures. While specific validated HPLC or LC-MS methods for this compound are not extensively detailed in published literature, standard methodologies for flavonoid analysis are readily applicable. A typical HPLC method would involve a C18 column with a gradient elution using a mobile phase consisting of acidified water and acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Detection is commonly performed using a photodiode array (PDA) detector, which can provide spectral data to aid in peak identification. nih.gov
For enhanced sensitivity and specificity, particularly in complex biological matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. chromatographyonline.comnih.gov This technique allows for the selective detection of this compound based on its specific mass-to-charge ratio (m/z) and its fragmentation patterns, minimizing interference from other co-eluting compounds.
A validated densitometric High-Performance Thin-Layer Chromatography (HPTLC) method has been specifically developed for the simultaneous quantification of (-)-Pseudosemiglabrin and a related compound, isoglabratephrin, in various parts of Tephrosia apollinea. researchgate.netunisciencepub.com This HPTLC method provides a reliable, rapid, and cost-effective alternative for routine quality control. ijprajournal.comjfda-online.com The method involves spotting the extracts on HPTLC plates, developing the plates in a specific mobile phase, and then quantifying the compounds by scanning the plates with a densitometer at a specific wavelength. researchgate.netunisciencepub.com This approach has been successfully used to determine the concentration of this compound in different plant organs, demonstrating its utility in phytochemical analysis. researchgate.net
Below is a table summarizing the parameters for the validated HPTLC method.
| Parameter | Specification | Source |
|---|---|---|
| Stationary Phase | Pre-coated silica (B1680970) gel 60 F254 plates | researchgate.net |
| Mobile Phase | Chloroform (B151607): Methanol (9.8: 0.2, v/v) | researchgate.net |
| Development | Ascending development to 90 mm in a saturated chamber | researchgate.net |
| Detection Wavelength | Densitometric scanning at 310 nm | researchgate.net |
| Linearity Range | 10–100 ng/band | researchgate.net |
Metabolomics Profiling in Biological Systems
Metabolomics provides a comprehensive, untargeted approach to analyze the complete set of small-molecule metabolites within a biological system. peerj.com This powerful technique can be used to create a detailed chemical fingerprint of a plant extract or biological tissue, revealing the presence of this compound alongside a multitude of other compounds. peerj.com
The typical workflow for a metabolomics study involves ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS), often using platforms like Quadrupole Time-of-Flight (QTOF). peerj.com This setup allows for the detection and identification of hundreds to thousands of metabolites in a single run.
In the context of this compound, a metabolomics study of its source plant, Tephrosia, could reveal:
The relative abundance of this compound in different plant tissues or under various environmental conditions.
The identification of biosynthetic precursors and degradation products related to this compound.
Correlation of this compound levels with other flavonoids and metabolites, providing insights into metabolic pathways. peerj.com
Data analysis is a critical component, involving multivariate statistical methods such as Principal Component Analysis (PCA) to identify differences between sample groups. peerj.com The metabolites responsible for these differences, which could include this compound, are then identified by comparing their mass spectra and retention times to chemical databases and literature. This approach provides a holistic view of the chemical composition and can uncover novel biological roles for specific compounds. peerj.com
Advanced Sample Preparation and Derivatization for Analysis
Sample Preparation
The efficacy of any analytical method is highly dependent on the initial sample preparation. The goal is to efficiently extract this compound from its complex matrix while removing interfering substances. For botanical samples like Tephrosia species, several extraction techniques have been reported.
Maceration/Soxhlet Extraction: This involves the exhaustive extraction of dried, powdered plant material with a solvent or series of solvents. Common protocols use ethanol (B145695) or a sequence of solvents with increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to fractionate the extract. researchgate.netjchr.org
Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to improve solvent penetration into the plant matrix, enhancing extraction efficiency and often reducing extraction time and solvent consumption. nih.govjcimjournal.com
Liquid-Liquid Partitioning: Crude extracts are often suspended in a hydroalcoholic solution and partitioned against immiscible solvents (e.g., petroleum ether, chloroform, ethyl acetate) to separate compounds based on their polarity. nih.govmdpi.com this compound is typically found in medium-polarity fractions like chloroform. nih.gov
The choice of method depends on the scale of the analysis and the desired purity of the final extract.
| Technique | Description | Typical Solvents | Source |
|---|---|---|---|
| Successive Soxhlet Extraction | Continuous extraction with solvents of increasing polarity. | Petroleum ether, Chloroform, Ethyl acetate, Ethanol | researchgate.net |
| Ultrasound-Assisted Extraction | Extraction enhanced by ultrasonic cavitation. | 95% Ethanol, 50% Ethanol-water | nih.govjcimjournal.com |
| Liquid-Liquid Partitioning | Separation of crude extract components based on differential solubility. | Petroleum ether, Chloroform, Ethyl acetate | nih.gov |
Derivatization for Analysis
Derivatization is a chemical modification process used to alter the properties of an analyte to make it more suitable for a specific analytical method. For flavonoids, this is most commonly employed to increase volatility and thermal stability for Gas Chromatography (GC) analysis. nih.govmdpi.com Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common derivatization technique for flavonoids that converts polar hydroxyl groups into less polar silyl (B83357) ethers. nih.gov
While this compound is primarily analyzed by LC and HPTLC where derivatization is not typically required for quantification, derivatization can be used as a visualization tool in thin-layer chromatography. Reagents like aluminum chloride (AlCl₃) can form colored complexes with flavonoids on the HPTLC plate, enhancing their detection and providing characteristic spectral shifts that can aid in identification. nih.govresearchgate.net
Future Research Trajectories and Preclinical Therapeutic Potential of Pseudosemiglabrin
Exploration of Undiscovered Biological Activities in Preclinical Models
The established pharmacological profile of Pseudosemiglabrin serves as a foundation for exploring its potential in other therapeutic areas. Its known effects on key cellular pathways suggest its utility in a broader range of diseases characterized by inflammation, oxidative stress, and cellular dysfunction.
Future preclinical research should investigate:
Neurodegenerative Diseases: Given its demonstrated anti-inflammatory, antioxidant, and anti-apoptotic effects in models of epilepsy, this compound warrants investigation in preclinical models of other neurodegenerative conditions like Parkinson's and Alzheimer's disease. uq.edu.aunih.govbroadinstitute.org Rodent models that replicate features of these diseases, such as those induced by neurotoxins (e.g., MPTP for Parkinson's) or transgenic models, would be appropriate for these studies. nih.gov
Metabolic Syndrome: The compound's activity on the PI3K/Akt signaling pathway, a central regulator of metabolism, suggests a potential role in metabolic disorders. mdpi.com Future studies could employ preclinical models of obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD) to assess its effects on glucose homeostasis, lipid metabolism, and hepatic steatosis. nih.govzeclinics.com
Autoimmune Disorders: The potent anti-inflammatory properties, including the inhibition of TNF-α and IL-1, point towards potential efficacy in models of autoimmune diseases such as rheumatoid arthritis or inflammatory bowel disease.
These exploratory studies will be crucial for broadening the therapeutic applicability of this compound beyond its currently identified activities.
Development of Novel this compound-Based Chemical Entities
To improve upon the natural compound's inherent properties, a key research trajectory is the rational design and synthesis of novel chemical entities based on the this compound scaffold. Like many flavonoids, its therapeutic potential may be limited by factors such as poor solubility or metabolic instability. mdpi.com
Future efforts in medicinal chemistry should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is necessary to identify the key functional groups responsible for its biological activities.
Synthesis of Derivatives: The development of derivatives through strategies like acylation or esterification could enhance lipophilicity and, consequently, bioavailability. mdpi.com Chemical modifications could also be aimed at improving selectivity for specific biological targets, thereby increasing potency. researchgate.net
Prodrug Approaches: Designing prodrugs of this compound could overcome solubility and stability issues, ensuring the active compound is released at the target site.
The goal of these synthetic programs would be to generate a library of novel compounds with optimized pharmacokinetic and pharmacodynamic profiles for further preclinical evaluation. nih.gov
Investigation of Combination Therapies with Existing Preclinical Agents
Combination therapy is a cornerstone of modern medicine, particularly in oncology and the treatment of inflammatory diseases. fiercebiotech.com Investigating this compound in combination with other agents could reveal synergistic effects, allowing for enhanced therapeutic outcomes.
Potential preclinical combination studies include:
Oncology: Based on its pro-apoptotic effects in cancer cell lines, combining this compound with standard chemotherapeutic agents could be explored. nih.gov Such a combination might enhance the cytotoxic effects on tumor cells or potentially overcome mechanisms of drug resistance. mdpi.com Preclinical evidence for such combinations is a critical step before any potential clinical evaluation. fiercebiotech.com
Inflammatory Conditions: In models of chronic inflammation, combining this compound with other anti-inflammatory drugs or immunomodulators could allow for targeting multiple inflammatory pathways simultaneously. oncotarget.com This approach could lead to more profound suppression of the inflammatory response.
Neuroprotection: In epilepsy models, combining this compound with existing anti-epileptic drugs could be investigated to see if it can enhance seizure control or reduce the effective concentration of the conventional drug.
These studies are critical for positioning this compound within existing treatment paradigms and identifying its potential as an adjuvant therapy.
Advanced Mechanistic Studies to Uncover Deeper Biological Insights
While initial studies have identified several key mechanisms of action, advanced research is required to build a comprehensive understanding of how this compound functions at a molecular level.
Future mechanistic studies should aim to:
Identify Direct Molecular Targets: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, or thermal shift assays to identify the specific proteins that this compound directly binds to within the cell.
Elucidate Signaling Pathway Modulation: Moving beyond the identification of involved pathways (e.g., NF-κB, Nrf2, PI3K/Akt) to dissect the precise upstream and downstream effects. This includes examining the phosphorylation status of key kinases, the nuclear translocation of transcription factors, and the expression of specific target genes. nih.gov
Explore Epigenetic Modifications: Investigating whether this compound can induce changes in DNA methylation or histone modifications, which could lead to long-term changes in gene expression related to inflammation or cancer. nih.gov
A deeper mechanistic understanding will not only reinforce the rationale for its therapeutic use but also aid in the discovery of biomarkers for monitoring its activity.
| Biological Activity | Identified Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α, IL-1, and Nitric Oxide (NO); Selective inhibition of COX-2 | nih.gov |
| Anti-epileptic / Neuroprotective | Modulation of GABAergic/glutamatergic neurotransmission; Enhancement of Nrf2/HO-1 and PI3K/Akt pathways; Suppression of TLR-4/NF-κB pathway | mdpi.com |
| Anticancer | Induction of apoptosis (proapoptotic effects) | nih.gov |
| Organ Protection (Pancreatitis-induced Lung Injury) | Modulation of HMGB1 and IL-22 pathways; Reduction of oxidative stress | mdpi.com |
Scale-Up Synthesis and Biocatalytic Production for Research Purposes
To support extensive preclinical research, a reliable and scalable supply of this compound is essential. Current methods relying on isolation from natural plant sources are often low-yield and insufficient for large-scale studies. mdpi.com
Future research must focus on:
Optimizing Total Chemical Synthesis: A total synthesis for this compound has been reported, providing a crucial proof-of-concept. acs.orgacs.org Future work should focus on optimizing this route to improve yields, reduce the number of steps, and ensure cost-effectiveness, making gram-scale production feasible for advanced preclinical studies. acs.orgresearchgate.net
Developing Biomimetic and Biosynthetic Routes: Inspired by the natural biosynthetic pathways of flavonoids, researchers could explore biomimetic synthesis strategies. engineering.org.cneurekalert.org This involves mimicking key enzymatic steps to construct the complex ring system efficiently.
Exploring Biocatalysis: Investigating the use of enzymes or whole-cell systems to perform key stereoselective steps in the synthesis could offer a greener and more efficient alternative to traditional chemical methods. mdpi.com Understanding the flavonoid biosynthesis pathway can provide clues for developing such biocatalytic processes. nih.gov
Successfully scaling up production is a critical translational step that bridges laboratory discovery and in-depth preclinical validation. researchgate.net
Preclinical Formulation Development for Enhanced Bioavailability and Targeted Delivery (Excluding Dosage/Administration)
A significant hurdle for many flavonoids is their poor aqueous solubility and low oral bioavailability, which can limit their therapeutic efficacy. researchgate.netnih.gov Developing advanced formulations for this compound is a critical trajectory for its preclinical development.
Future formulation research should include:
Bioavailability Enhancement: Investigating various formulation strategies to improve solubility and absorption is crucial. rcsi.comresearchgate.net This includes the development of:
Nanoparticulate Systems: Encapsulating this compound into carriers like polymeric nanoparticles, solid lipid nanoparticles (SLNs), or liposomes can improve its solubility, protect it from degradation, and enhance its absorption across biological membranes. mdpi.comnih.govnih.gov
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic compounds like this compound. nih.govresearchgate.net
Targeted Delivery Systems: To increase efficacy and reduce potential off-target effects, targeted delivery systems can be developed. This can be achieved by functionalizing the surface of this compound-loaded nanoparticles with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on target cells, such as cancer cells or activated immune cells. researchgate.net
Successful formulation development will be essential to ensure that the promising in vitro activities of this compound can be translated into in vivo efficacy in preclinical models.
Q & A
Q. How is Pseudosemiglabrin isolated and structurally characterized from its natural source?
this compound is isolated from the aerial parts of Tephrosia apollinea via bioassay-guided fractionation using solvents like methanol or ethanol. The compound is purified using chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation involves spectral methods (NMR, IR, HRMS) and X-ray crystallography to resolve stereochemistry and confirm the flavanone backbone with two tetrahydrofuran rings .
Q. What in vitro assays are standard for evaluating this compound’s cytotoxicity?
The MTT assay is widely used to assess antiproliferative effects across cancer cell lines (e.g., HCT-116, MCF-7, PC3) and normal cells (e.g., CCD-18 fibroblasts). Dose-response curves (0–100 µM) are generated, with IC₅₀ values calculated to quantify potency. Selectivity indices compare toxicity in cancer vs. normal cells .
Q. What structural features of this compound are critical for its bioactivity?
The flavanone core, prenylated substituents, and stereochemistry (confirmed via X-ray) are key. The orthorhombic crystal structure (space group P2₁2₁2₁) reveals variations in bond angles between crystallographically distinct molecules, which may influence receptor binding .
Advanced Research Questions
Q. What methodologies elucidate this compound’s proapoptotic mechanisms in cancer cells?
Fluorescence-based assays (Hoechst 33342 for nuclear condensation, Rhodamine 123 for mitochondrial membrane depolarization) quantify apoptosis. Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9, Bcl-2/Bax ratios) further validate mechanisms. Studies show this compound induces apoptosis in PC3 and MCF-7 cells within 6–18 hours .
Q. How do researchers resolve contradictions in this compound’s enzyme inhibition profiles?
While this compound lacks activity against cytochrome P1A and quinone reductase in H4IIE hepatoma models , its anticancer effects may involve alternative pathways (e.g., GABA/glutamate modulation in epilepsy models ). Comparative studies using isoform-specific enzyme assays and gene knockout models are recommended to clarify target specificity.
Q. What in vivo models validate this compound’s neuroprotective and antiepileptic effects?
Pilocarpine-induced epilepsy in mice is a primary model. Outcomes include reduced neuronal death in hippocampal CA1/CA3 regions, measured via Nissl staining, and modulation of oxidative stress markers (e.g., SOD, MDA). Behavioral tests (e.g., seizure latency) and neurotransmitter analysis (GABA/glutamate ratios) are critical .
Q. How is this compound distinguished from structurally similar analogs like Semiglabrin?
Semiglabrin (C₂₃H₂₀O₆) shares identical NMR profiles with this compound except for acetyl group chemical shifts. Differentiation relies on HRMS fragmentation patterns and comparative bioactivity assays (e.g., antiplatelet activity in this compound ).
Q. What strategies ensure reproducibility in this compound studies?
Detailed protocols for extraction, solvent systems (e.g., chloroform:methanol gradients), and cell culture conditions (e.g., RPMI vs. DMEM media) must be reported. Public deposition of crystallographic data (CCDC entries) and adherence to FAIR principles for raw datasets enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
